2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,6-dimethylpyridine. One common method is the iridium-catalyzed C-H borylation, where 2,6-dimethylpyridine reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow processes and the use of more robust catalysts can enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to other functional groups, although this is less common.
Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 2,6-Dimethyl-3-pyridineboronic acid.
Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.
Scientific Research Applications
Chemistry
In organic synthesis, 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
While direct biological applications of this compound are limited, its derivatives and the products of its reactions are often explored for biological activity. For example, biaryl compounds synthesized using this boronate ester can exhibit various pharmacological properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the production of complex organic molecules.
Mechanism of Action
The primary mechanism by which 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl product.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3-boronic acid pyridine: Similar structure but with a boronic acid group instead of a boronate ester.
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A benzene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.
By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNRJKSLVTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621106 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-10-6 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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